molecular formula C14H28N2O2 B14533974 Ethyl 7-(4-methylpiperazin-1-yl)heptanoate CAS No. 62522-23-0

Ethyl 7-(4-methylpiperazin-1-yl)heptanoate

Cat. No.: B14533974
CAS No.: 62522-23-0
M. Wt: 256.38 g/mol
InChI Key: ZBBIYKLYURBAJI-UHFFFAOYSA-N
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Description

Ethyl 7-(4-methylpiperazin-1-yl)heptanoate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(4-methylpiperazin-1-yl)heptanoate typically involves the reaction of 4-methylpiperazine with ethyl 7-bromoheptanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified by standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, leading to higher purity and consistency of the final product. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(4-methylpiperazin-1-yl)heptanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or piperazine moiety, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders and inflammation.

    Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of Ethyl 7-(4-methylpiperazin-1-yl)heptanoate is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The piperazine moiety is known to interact with neurotransmitter receptors, which may explain its potential effects on the central nervous system. Additionally, the compound may inhibit certain enzymes or signaling pathways involved in inflammation, contributing to its anti-inflammatory properties.

Comparison with Similar Compounds

Ethyl 7-(4-methylpiperazin-1-yl)heptanoate can be compared with other piperazine derivatives, such as:

    Ethyl 7-[4-(2-methoxyphenyl)-1-piperazinyl]heptanoate: Similar structure but with a methoxyphenyl group, which may alter its biological activity.

    10-(3-(4-methylpiperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine dihydrochloride: Contains a phenothiazine moiety, which imparts different pharmacological properties.

    Fluoroquinolones: A class of antibiotics with a piperazine ring, but with distinct antibacterial activity due to the presence of fluorine atoms.

Properties

CAS No.

62522-23-0

Molecular Formula

C14H28N2O2

Molecular Weight

256.38 g/mol

IUPAC Name

ethyl 7-(4-methylpiperazin-1-yl)heptanoate

InChI

InChI=1S/C14H28N2O2/c1-3-18-14(17)8-6-4-5-7-9-16-12-10-15(2)11-13-16/h3-13H2,1-2H3

InChI Key

ZBBIYKLYURBAJI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCN1CCN(CC1)C

Origin of Product

United States

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